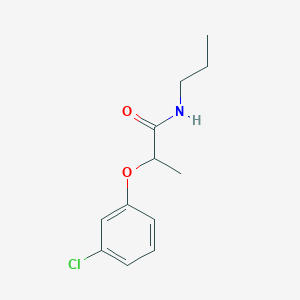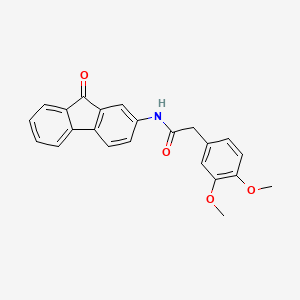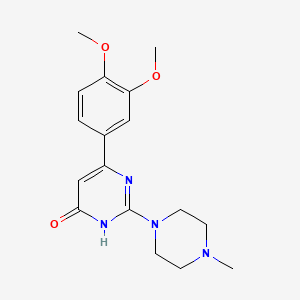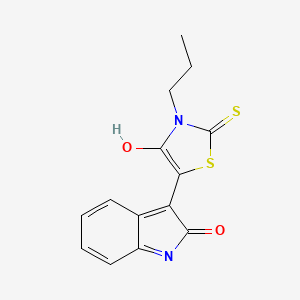
2-(3-chlorophenoxy)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-propylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as CPP or CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT) that is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is the major inhibitory neurotransmitter in the central nervous system (CNS) and plays a crucial role in the regulation of neuronal excitability. CPP-115 has shown promising results in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders.
Mechanism of Action
CPP-115 works by inhibiting the enzyme 2-(3-chlorophenoxy)-N-propylpropanamide, which is responsible for the breakdown of GABA in the CNS. By inhibiting 2-(3-chlorophenoxy)-N-propylpropanamide, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism of action is similar to that of the widely used antiepileptic drug, vigabatrin.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This results in a decrease in neuronal excitability and an overall calming effect on the CNS. CPP-115 has also been shown to increase the levels of the neurosteroid allopregnanolone, which has anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of 2-(3-chlorophenoxy)-N-propylpropanamide, making it a useful tool for studying the role of GABA in the CNS. CPP-115 has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, CPP-115 has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
CPP-115 has shown promising results in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders. Further research is needed to determine its safety and efficacy in humans. Clinical trials are currently underway to investigate the use of CPP-115 in the treatment of epilepsy, anxiety, and depression. In addition, CPP-115 has the potential to be used as a tool for studying the role of GABA in the CNS and for developing new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of CPP-115 involves the reaction of 3-chlorophenol with propylamine in the presence of a base such as sodium hydroxide to form 3-chlorophenylpropylamine. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a palladium catalyst to form CPP-115. The synthesis of CPP-115 has been optimized to produce high yields and purity.
Scientific Research Applications
CPP-115 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in animal models of epilepsy, anxiety, depression, and addiction. CPP-115 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, CPP-115 has been investigated as a potential treatment for autism spectrum disorders.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h4-6,8-9H,3,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQZRWARHUUGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6034596.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6034603.png)
![[1-(3-furoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6034607.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B6034615.png)

![1-[2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6034632.png)
![N-(4-methyl-2-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B6034635.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6034645.png)
![4-(5-tert-butyl-1H-pyrazol-3-yl)-N-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6034662.png)
![ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B6034685.png)
![5-{[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6034700.png)
